In-Depth Technical Guide on D-(-)-2-Phenylglycine Cephalexinate-d5: Structural Properties, Mechanistic Origins, and Analytical Applications
In-Depth Technical Guide on D-(-)-2-Phenylglycine Cephalexinate-d5: Structural Properties, Mechanistic Origins, and Analytical Applications
Executive Summary
The stringent regulatory landscape of pharmaceutical manufacturing necessitates the precise quantification of process-related impurities. D-(-)-2-Phenylglycine cephalexinate-d5 , commonly referred to as D-Phenylglycyl Cephalexin-d5 or Cephalexin EP Impurity C-d5, is a highly specialized stable isotope-labeled internal standard (SIL-IS). This technical guide provides an authoritative overview of its structural identity, the mechanistic causality behind the formation of its unlabelled counterpart during cephalexin synthesis, and the self-validating analytical methodologies required for its application in LC-MS/MS workflows.
Chemical Identity and Structural Elucidation
D-(-)-2-Phenylglycine cephalexinate-d5 is the deuterated analog of Cephalexin Impurity C (). The unlabelled impurity is a dimeric compound formed by the covalent attachment of an additional D-phenylglycine moiety to the cephalexin core[1]. The incorporation of five deuterium atoms (d5) onto the phenyl ring of the molecule provides a +5 Da mass shift, which is critical for mass spectrometric resolution[2].
Physiochemical Properties Summary
The following table summarizes the core quantitative data for both the unlabelled impurity and the d5-labeled internal standard (, , ).
| Property | Value |
| Chemical Name | D-(-)-2-Phenylglycine cephalexinate-d5 |
| Common Synonyms | D-Phenylglycyl Cephalexin-d5, Cephalexin EP Impurity C-d5 |
| Molecular Formula | C24H19D5N4O5S |
| Molecular Weight | 485.57 g/mol |
| Unlabelled Formula | C24H24N4O5S |
| Unlabelled MW | 480.54 g/mol |
| Unlabelled CAS Number | 72528-40-6 (Base) |
| Isotopic Labeling | 5 Deuterium atoms (d5) on the phenyl ring |
| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) |
Mechanistic Origins in Cephalexin Synthesis
To effectively monitor and control an impurity, one must understand the causality of its formation. Cephalexin is a first-generation cephalosporin antibiotic synthesized via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-(-)-2-phenylglycine (e.g., a mixed anhydride or an enzymatically activated ester).
The Causality of Over-Acylation: If the stoichiometric ratio of the activated D-phenylglycine is excessively high, or if the reaction kinetics are not strictly controlled, the primary amine on the newly formed cephalexin molecule can act as a nucleophile. This amine attacks a second molecule of the activated D-phenylglycine, resulting in a secondary acylation event. This over-acylation yields the dimeric D-phenylglycyl cephalexin (Impurity C).
Mechanistic pathway illustrating the formation of D-phenylglycyl cephalexin (Impurity C).
Role of the Deuterated Isotope (d5) in Analytical Workflows
In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), matrix effects—such as ion suppression or enhancement caused by co-eluting API components—can severely compromise quantification accuracy.
The use of D-(-)-2-Phenylglycine cephalexinate-d5 establishes a self-validating system . Because the d5-labeled standard shares the exact physicochemical properties as the unlabelled Impurity C, it co-elutes chromatographically and experiences the identical matrix environment in the electrospray ionization (ESI) source. The +5 Da mass shift ensures that there is no isotopic overlap or cross-talk between the MRM (Multiple Reaction Monitoring) channels of the analyte and the internal standard, allowing for absolute quantification regardless of matrix variability.
Experimental Protocols: LC-MS/MS Method for Impurity Profiling
The following step-by-step methodology outlines the authoritative protocol for utilizing D-(-)-2-Phenylglycine cephalexinate-d5 in the quantification of Cephalexin Impurity C. Every step is designed with specific causal intent to ensure data integrity.
Step 1: Standard Preparation
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Action: Dissolve D-(-)-2-Phenylglycine cephalexinate-d5 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 mg/mL stock solution.
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Causality: The addition of 0.1% formic acid ensures that the amphoteric molecule remains protonated. This prevents base-catalyzed degradation of the beta-lactam ring and maintains optimal solubility in the aqueous-organic mixture.
Step 2: Sample Preparation & IS Spiking
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Action: Weigh the cephalexin API sample and dissolve it in the extraction solvent. Immediately spike the sample with the d5-labeled stock to achieve a final internal standard concentration of 100 ng/mL.
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Causality: Spiking the SIL-IS at the earliest possible stage (pre-extraction) compensates for any volumetric errors or analyte loss during subsequent sample handling. The d5-labeled standard will experience identical physical and chemical losses as the target impurity.
Step 3: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL of the prepared sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a shallow gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Causality: A high-efficiency C18 column combined with a shallow gradient successfully resolves Impurity C from the massive, overloading peak of the main Cephalexin API. This prevents detector saturation and space-charge effects in the ESI source that could otherwise quench the impurity signal.
Step 4: ESI-MS/MS Detection
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Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions:
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Unlabelled Impurity C: Precursor[M+H]+ m/z 481.5 → Product Ion (e.g., m/z 158.1)
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Deuterated IS (d5): Precursor[M+H]+ m/z 486.5 → Product Ion (e.g., m/z 163.1)
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Causality: Operating in ESI+ mode leverages the basicity of the primary amine on the phenylglycine moiety, ensuring highly efficient ionization. The distinct +5 Da mass shift guarantees that the internal standard is independently quantified without interference from the unlabelled analyte.
Step-by-step LC-MS/MS workflow utilizing the d5-labeled internal standard.
Conclusion
D-(-)-2-Phenylglycine cephalexinate-d5 is an indispensable tool in modern pharmaceutical analysis. By understanding the mechanistic origins of its unlabelled counterpart—driven by the over-acylation of the cephalexin nucleus—analytical scientists can design robust, self-validating LC-MS/MS protocols. The strategic use of this deuterated internal standard neutralizes matrix effects, ensuring that the quantification of Cephalexin Impurity C meets the rigorous standards required by global regulatory bodies.
References
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Title: PHENYLGLYCYLCEFALEXIN Source: National Institutes of Health (NIH) Global Substance Registration System (GSRS) URL: [Link]
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Title: Cephalexin - Impurity C Source: Pharmaffiliates URL: [Link]
